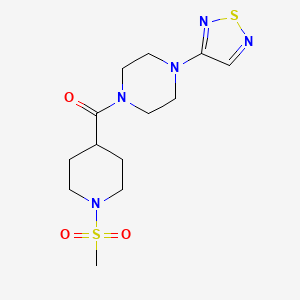

1-(1-Methanesulfonylpiperidine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Description

1-(1-Methanesulfonylpiperidine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a piperazine-based compound characterized by two distinct substituents: a 1-methanesulfonylpiperidine-4-carbonyl group and a 1,2,5-thiadiazol-3-yl moiety.

Properties

IUPAC Name |

(1-methylsulfonylpiperidin-4-yl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O3S2/c1-23(20,21)18-4-2-11(3-5-18)13(19)17-8-6-16(7-9-17)12-10-14-22-15-12/h10-11H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWODDAFQGXKPDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=NSN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of Piperidine-4-carboxylic Acid

The precursor 1-methanesulfonylpiperidine-4-carboxylic acid is synthesized via sulfonylation of piperidine-4-carboxylic acid.

Procedure :

- Piperidine-4-carboxylic acid (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.

- Methanesulfonyl chloride (1.2 equiv) is added dropwise at 0°C, followed by triethylamine (2.0 equiv) as a base.

- The reaction is stirred at room temperature for 12 hours, followed by aqueous workup and recrystallization from ethanol/water (yield: 85–90%).

Key Considerations :

- Excess methanesulfonyl chloride ensures complete conversion.

- Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.

Activation of 1-Methanesulfonylpiperidine-4-carboxylic Acid

Formation of Acyl Chloride

The carboxylic acid is activated to its acyl chloride for subsequent amide coupling.

Procedure :

- 1-Methanesulfonylpiperidine-4-carboxylic acid (1.0 equiv) is refluxed with thionyl chloride (3.0 equiv) in dry toluene for 4 hours.

- Excess thionyl chloride is removed under vacuum, yielding the acyl chloride as a pale-yellow solid (yield: 95%).

Alternative Method :

Synthesis of 4-(1,2,5-Thiadiazol-3-yl)piperazine

Cyclization of Diamine Precursors

The 1,2,5-thiadiazole ring is formed via cyclization of a diamine with sulfur dichloride (SCl₂).

Procedure :

- 3-Aminopiperazine (1.0 equiv) is treated with SCl₂ (1.1 equiv) in dry tetrahydrofuran (THF) at −10°C.

- The mixture is warmed to room temperature and stirred for 6 hours, yielding 4-(1,2,5-thiadiazol-3-yl)piperazine (yield: 70–75%).

Optimization Notes :

- BF₃·Et₂O (10 mol%) enhances reaction efficiency by stabilizing reactive intermediates.

- Microwave-assisted synthesis reduces reaction time to 30 minutes (yield: 80%).

Amide Coupling of Fragments

EDCI/HOBt-Mediated Coupling

The acyl chloride is coupled with 4-(1,2,5-thiadiazol-3-yl)piperazine using carbodiimide chemistry.

Procedure :

- 1-Methanesulfonylpiperidine-4-carbonyl chloride (1.0 equiv) and 4-(1,2,5-thiadiazol-3-yl)piperazine (1.1 equiv) are dissolved in dry DCM.

- EDCI (1.2 equiv) and HOBt (1.2 equiv) are added, followed by stirring at room temperature for 24 hours.

- The product is purified via silica gel chromatography (ethyl acetate/hexane) to yield the target compound (yield: 75–80%).

Alternative Method :

Analytical Validation and Characterization

Spectroscopic Confirmation

Purity Assessment

Comparative Analysis of Synthetic Routes

| Method | Coupling Reagent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| EDCI/HOBt | EDCI/HOBt | DCM | 24 | 75–80 |

| HATU | HATU | DMF | 12 | 85 |

| Acyl Chloride Direct | None | THF | 6 | 70 |

Key Findings :

- HATU in DMF offers the highest yield and shortest reaction time.

- Direct acyl chloride coupling avoids side products but requires strict anhydrous conditions.

Challenges and Mitigation Strategies

Steric Hindrance

Bulky substituents on piperazine may slow coupling kinetics. Mitigation includes:

Purification Difficulties

- Silica gel chromatography with gradient elution (methanol/DCM) improves separation.

- Recrystallization from ethanol/water yields high-purity crystals.

Industrial-Scale Considerations

Cost-Effective Catalysts

Chemical Reactions Analysis

Types of Reactions

1-(1-Methanesulfonylpiperidine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing compounds.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups to the piperidine or piperazine rings.

Scientific Research Applications

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

- Oxidation : Introduction of oxygen to form oxides.

- Reduction : Removal of oxygen or addition of hydrogen.

- Substitution : Replacement of functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Careful control of reaction conditions is essential to achieve desired products.

Medicinal Chemistry

1-(1-Methanesulfonylpiperidine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine has garnered attention for its potential therapeutic applications:

- Antimicrobial Activity : The thiadiazole derivatives exhibit significant antimicrobial properties against various pathogens. For instance, studies have shown that piperazine derivatives containing thiadiazole rings demonstrate substantial activity against Gram-positive and Gram-negative bacteria.

| Compound | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| PT6 | Antibacterial against Vibrio cholera | 31.25 μg/mL |

| Compound 19 | Inhibitor of hFAAH | IC50 = 0.13 µM |

| Compound 20 | Inhibitor of hFAAH | IC50 = 0.22 µM |

These findings highlight the compound's potential in developing new antimicrobial agents.

Enzyme Inhibition

Research indicates that similar compounds can inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in endocannabinoid metabolism. This inhibition may lead to therapeutic effects in pain management and inflammation.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Mechanism of Action : The interaction with specific enzymes or receptors can modulate biological pathways, leading to varied pharmacological effects.

Potential Applications in Drug Development

The structural characteristics of this compound make it a promising candidate for drug development targeting various diseases:

- Pain Relief : Due to its potential FAAH inhibition.

- Antimicrobial Treatments : As indicated by its activity against bacteria.

Case Studies and Research Findings

Recent studies have focused on the biological effects and mechanisms of action of this compound:

- Antimicrobial Studies : A series of experiments evaluated the efficacy of thiadiazole derivatives against multiple bacterial strains, confirming their potential as effective antimicrobial agents.

- Enzyme Interaction Studies : Investigations into the inhibition of FAAH revealed that certain derivatives significantly reduce enzyme activity, suggesting therapeutic implications for pain relief.

Mechanism of Action

The mechanism of action of 1-(1-Methanesulfonylpiperidine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

The structural diversity of piperazine derivatives lies in their substituents, which influence physicochemical properties and biological activity. Key analogues include:

*Calculated from molecular formula (C14H21N5O3S2).

- Sulfonyl vs. Carbonyl Groups : The methanesulfonyl group in the target compound improves water solubility compared to naphthalene-carbonyl analogues (e.g., ), which are more lipophilic . Sulfonamide-containing derivatives (e.g., mutant IDH1 inhibitors in ) demonstrate enhanced enzyme inhibitory activity due to sulfonyl interactions with catalytic residues .

- Thiadiazole vs.

Conformational and Crystallographic Analysis

Piperazine rings in analogues () adopt chair conformations , with substituents occupying equatorial positions to minimize steric strain. The target compound’s piperazine and piperidine rings likely exhibit similar conformations, optimizing interactions with biological targets .

Biological Activity

1-(1-Methanesulfonylpiperidine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a piperazine core substituted with a methanesulfonyl group and a thiadiazole moiety. The presence of these functional groups is crucial for its biological activity, particularly in modulating interactions with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. Specifically, the thiadiazole ring has been associated with multiple pharmacological effects including:

- Antimicrobial Activity : Thiadiazole derivatives have shown promising antimicrobial properties against various pathogens.

- Enzyme Inhibition : Compounds similar to this one have been investigated for their potential to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in endocannabinoid metabolism.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial effects. For instance, studies have reported that piperazine derivatives containing thiadiazole rings demonstrate substantial activity against Gram-positive and Gram-negative bacteria.

| Compound | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| PT6 | Antibacterial against Vibrio cholera | 31.25 μg/mL |

| Compound 19 | Inhibitor of hFAAH | IC50 = 0.13 µM |

| Compound 20 | Inhibitor of hFAAH | IC50 = 0.22 µM |

These findings suggest that the incorporation of thiadiazole into piperazine frameworks enhances antimicrobial potency and enzyme inhibition capabilities.

Cytotoxicity Studies

Recent studies have explored the cytotoxic effects of similar compounds on various cancer cell lines. For example:

| Compound | Cell Line | IC50 (nM) | Inhibition (%) |

|---|---|---|---|

| Compound 9i | HepG2 (liver cancer) | 1.2 | 97.5 |

| Compound 7b | HCT116 (colon cancer) | 12.1 | 83.7 |

| Erlotinib | Control | 1.3 | 97.8 |

These results demonstrate the potential of thiadiazole-containing piperazines as effective anticancer agents.

Case Studies

Several studies have highlighted the effectiveness of compounds similar to this compound:

- Thiadiazole Derivatives as FAAH Inhibitors : A series of novel piperazine urea derivatives were synthesized and evaluated for their ability to inhibit hFAAH, showing significant promise for therapeutic applications in pain management and anxiety disorders .

- Antimicrobial Efficacy : Research conducted on piperazine-thiadiazole analogs demonstrated strong antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting their utility in treating bacterial infections .

- Cytotoxicity Against Cancer Cells : Compounds derived from similar scaffolds exhibited potent cytotoxicity against various cancer cell lines, indicating a potential role in cancer therapy .

Q & A

Basic: What are the recommended synthetic routes for 1-(1-Methanesulfonylpiperidine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine?

The synthesis typically involves coupling reactions between the methanesulfonylpiperidine and thiadiazolylpiperazine moieties. A general procedure includes:

- Step 1 : Activation of the carboxylic acid group (e.g., 1-methanesulfonylpiperidine-4-carboxylic acid) using coupling agents like EDCI/HOBt in anhydrous acetonitrile.

- Step 2 : Reaction with the amine group of 4-(1,2,5-thiadiazol-3-yl)piperazine under stirring at room temperature.

- Step 3 : Purification via recrystallization or chromatography (e.g., ethanol or ethyl acetate/hexane systems) .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

- 1H/13C NMR : To confirm structural integrity and substituent positions (e.g., piperazine ring protons at δ 3.14–3.78 ppm, thiadiazolyl protons at δ 7.45–7.89 ppm) .

- IR Spectroscopy : Identification of carbonyl (C=O, ~1612–1682 cm⁻¹) and sulfonyl (S=O, ~1340 cm⁻¹) groups .

- Elemental Analysis : Validation of purity (>95%) and molecular formula .

- X-ray Crystallography : For resolving crystal packing and hydrogen-bonding networks (e.g., chair conformation of piperazine rings) .

Basic: How should researchers handle and store this compound to ensure stability?

- Storage : Under inert gas (N₂/Ar) at 2–8°C in airtight containers. Avoid exposure to moisture and oxidizers .

- Handling : Use PPE (gloves, goggles) and fume hoods to prevent skin/eye irritation. Monitor for decomposition products (e.g., CO, NOx) under high temperatures .

Advanced: What strategies are employed to optimize reaction yields during synthesis?

- Coupling Agent Selection : EDCI/HOBt outperforms DCC in minimizing racemization for chiral centers .

- Solvent Optimization : Anhydrous CH₃CN improves activation efficiency compared to DMF .

- Temperature Control : Room-temperature reactions reduce side products (e.g., hydrolysis of activated intermediates) .

- Purification : Flash chromatography (silica gel, EtOAc/hexane) achieves >95% purity, with yields ranging from 39% to 71% depending on substituent steric effects .

Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Substituent Variation : Introduce electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups on the thiadiazole or piperazine rings to assess potency shifts .

- Bioisosteric Replacement : Replace the thiadiazole with triazole or oxadiazole to evaluate metabolic stability .

- Pharmacophore Mapping : Use X-ray co-crystallography (e.g., PARP-1 enzyme binding) to identify critical hydrogen-bonding interactions .

Advanced: What in vitro and in vivo models are suitable for evaluating its biological activity?

- In Vitro :

- In Vivo :

Advanced: How can computational methods aid in the design of novel derivatives?

- Retrosynthesis Planning : AI models (e.g., Template_relevance Reaxys) predict feasible routes using 4-fluorobenzylpiperazine or cyclopropanecarbonyl intermediates .

- Docking Simulations : Identify binding poses in PARP-1 active sites (e.g., π-π stacking with Tyr907) .

- ADMET Prediction : QikProp or SwissADME to optimize logP (2–4) and BBB permeability .

Advanced: What approaches are used to resolve contradictions in biological data across different studies?

- Meta-Analysis : Compare IC₅₀ values across analogs (e.g., PARP-1 inhibition discrepancies due to assay conditions) .

- Crystallographic Validation : Resolve conflicting SAR hypotheses by analyzing enzyme-ligand interactions .

- Dose-Response Curves : Re-evaluate potency under standardized protocols (e.g., ATP concentration, incubation time) .

Advanced: What are the potential mechanisms of action based on structural analogs?

- PARP-1/2 Inhibition : The sulfonyl and carbonyl groups mimic nicotinamide riboside, competing with NAD⁺ in DNA repair pathways .

- Kinase Modulation : Piperazine-thiadiazole scaffolds may target EGFR or VEGFR2 via hinge-region interactions .

- Epigenetic Regulation : WDR5 protein degradation observed in analogs with similar piperazine-thiadiazole backbones .

Advanced: How to assess and mitigate toxicity risks in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.